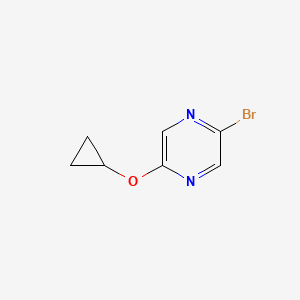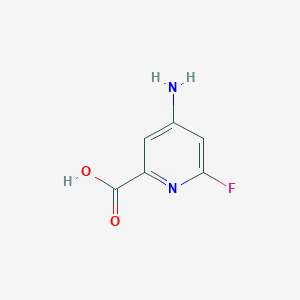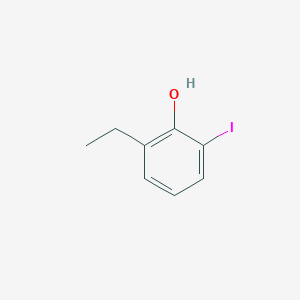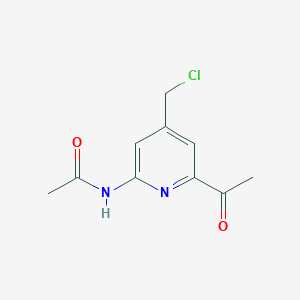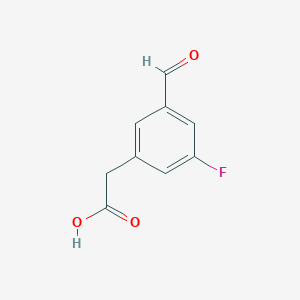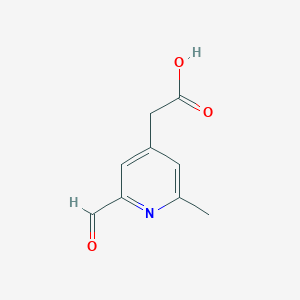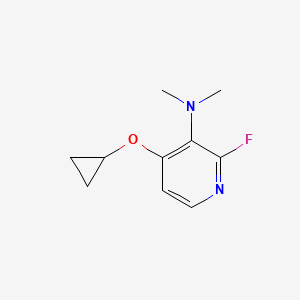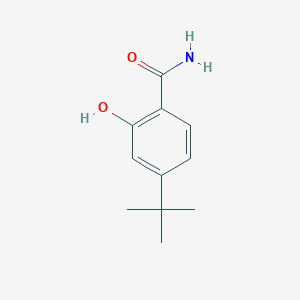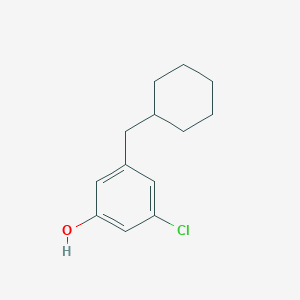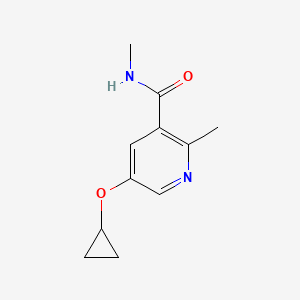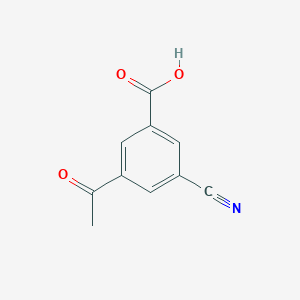
3-Acetyl-5-cyanobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-cyanobenzoic acid is an organic compound with a molecular formula of C10H7NO3 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a cyano group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-cyanobenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 3-cyanobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-5-cyanobenzoic acid.
Reduction: 3-Acetyl-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Acetyl-5-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-cyanobenzoic acid depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the acetyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanobenzoic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
3-Acetylbenzoic acid: Lacks the cyano group, which reduces its potential for forming hydrogen bonds and other interactions.
5-Cyanobenzoic acid: Similar to 3-cyanobenzoic acid but with the cyano group at a different position, affecting its reactivity and properties.
Uniqueness
3-Acetyl-5-cyanobenzoic acid is unique due to the presence of both the acetyl and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
3-acetyl-5-cyanobenzoic acid |
InChI |
InChI=1S/C10H7NO3/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-4H,1H3,(H,13,14) |
Clave InChI |
HGMLSQNBYWSXGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


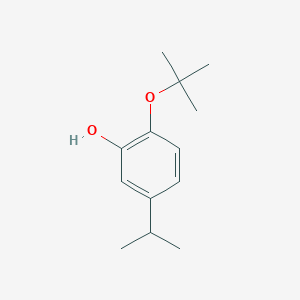
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

